Btc AM

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

BTC AM est synthétisé par une série de réactions chimiques impliquant des dérivés de coumarine et de benzothiazole. La voie de synthèse exacte et les conditions réactionnelles sont exclusives et non divulguées publiquement. On sait que le composé est préparé dans du diméthylsulfoxyde (DMSO) anhydre de haute qualité et conservé à -20 °C pour éviter les cycles de congélation-décongélation répétés .

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse à grande échelle utilisant des réacteurs chimiques automatisés. Le processus garantit une grande pureté et une grande cohérence du produit final. Le composé est généralement expédié dans des conditions nocturnes standard pour les États-Unis et nécessite des conditions de stockage spécifiques pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

BTC AM subit principalement des réactions de liaison avec les ions calcium. Lors de la liaison au calcium, le composé présente un décalage du maximum d'excitation, permettant des mesures ratiométriques du calcium. Cette réaction est hautement sélective pour les ions calcium et a une constante de dissociation (Kd) d'environ 7 µM .

Réactifs et conditions courants

Les réactifs courants utilisés dans la préparation et l'application de this compound comprennent le DMSO anhydre de haute qualité, les tampons Hanks et Hepes et le détergent non ionique Pluronic® F-127. Le composé est généralement utilisé à une concentration finale de 4 à 5 µM dans les expériences de chargement cellulaire .

Principaux produits formés

Le principal produit formé par la réaction de this compound avec les ions calcium est un complexe fluorescent qui permet la quantification des niveaux élevés de calcium intracellulaire. Ce complexe est stable et présente une interférence minimale du photoblanchiment et des fuites de colorant .

Applications de recherche scientifique

This compound est largement utilisé dans diverses applications de recherche scientifique, notamment :

Chimie : En tant qu'indicateur de calcium, this compound est utilisé en microscopie à fluorescence et en cytométrie en flux pour mesurer les niveaux de calcium intracellulaire.

Biologie : Le composé est utilisé pour étudier les voies de signalisation du calcium dans les cellules vivantes, fournissant des informations sur les fonctions et les processus cellulaires.

Médecine : this compound est utilisé dans la découverte et le développement de médicaments pour cribler les composés qui modulent les niveaux de calcium dans les cellules.

Industrie : Le composé est utilisé dans le développement de tests diagnostiques et de méthodes de criblage à haut débit pour les troubles liés au calcium

Mécanisme d'action

This compound exerce ses effets en se liant aux ions calcium à l'intérieur des cellules. Lors de la liaison au calcium, le composé subit un décalage du maximum d'excitation, permettant des mesures ratiométriques. Ce mécanisme est hautement sélectif pour les ions calcium et permet la quantification des niveaux élevés de calcium intracellulaire. Les cibles moléculaires et les voies impliquées comprennent les canaux et les transporteurs calciques qui régulent l'homéostasie du calcium intracellulaire .

Applications De Recherche Scientifique

BTC AM is extensively used in various scientific research applications, including:

Chemistry: As a calcium indicator, this compound is used in fluorescence microscopy and flow cytometry to measure intracellular calcium levels.

Biology: The compound is used to study calcium signaling pathways in live cells, providing insights into cellular functions and processes.

Medicine: this compound is employed in drug discovery and development to screen for compounds that modulate calcium levels in cells.

Industry: The compound is used in the development of diagnostic assays and high-throughput screening methods for calcium-related disorders

Mécanisme D'action

BTC AM exerts its effects by binding to calcium ions within cells. Upon binding calcium, the compound undergoes a shift in excitation maximum, allowing for ratiometric measurements. This mechanism is highly selective for calcium ions and enables the quantitation of high intracellular calcium levels. The molecular targets and pathways involved include calcium channels and transporters that regulate intracellular calcium homeostasis .

Comparaison Avec Des Composés Similaires

The comparison focuses on structurally or functionally analogous compounds, adhering to guidelines for rigorous scientific reporting . Key parameters include efficacy, toxicity, and molecular properties.

Table 1: Comparative Analysis of Btc AM and Analogous Compounds

*Note: this compound data are hypothetical due to absence of explicit evidence.

Key Findings:

Structural Comparison : Unlike platinum-based cisplatin, this compound’s hypothetical structure (inferred from naming conventions) may involve a metal complex or organic moiety, necessitating further spectroscopic characterization .

Functional Efficacy: Gemcitabine and cisplatin form the backbone of BTC chemotherapy, with response rates of 20–30% and 15–25%, respectively .

Toxicity Profile : Cisplatin’s nephrotoxicity and gemcitabine’s myelosuppression underscore the need for this compound to demonstrate improved safety in preclinical models .

Methodological Considerations

The comparison aligns with ACS and Analytical Chemistry guidelines:

- Data Reproducibility : Detailed synthesis protocols and spectral data (e.g., NMR, HPLC) for this compound should be included in supplementary materials .

- Statistical Rigor : Clinical trials must report confidence intervals and p-values to validate efficacy claims .

- Literature Integration: Citations to prior BTC studies (e.g., ABC-02 trial for gemcitabine/cisplatin) contextualize this compound’s novelty .

Activité Biologique

BTC AM, also known as a low-affinity calcium indicator, has garnered attention in the scientific community for its unique properties and applications in biological research. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

Overview of this compound

This compound is a derivative of betacellulin (BTC), a member of the epidermal growth factor (EGF) family. It is characterized by its ability to indicate calcium levels within cells, making it a valuable tool in cellular biology studies. The compound exhibits significant calcium-independent fluorescence across various excitation wavelengths, which enhances its utility in live-cell imaging and other experimental settings .

This compound operates primarily as a calcium indicator. Its mechanism involves:

- Calcium Binding : Upon entering cells, this compound binds to calcium ions, resulting in a fluorescence change that can be detected using fluorescence microscopy.

- Fluorescence Characteristics : The compound shows substantial fluorescence at all excitation wavelengths, allowing for versatile experimental designs without the need for specific excitation light sources .

Biological Applications

This compound has several applications in biological research:

- Cellular Imaging : It is widely used for real-time imaging of calcium dynamics in living cells. This is crucial for studying various physiological processes such as muscle contraction, neurotransmitter release, and cell signaling pathways.

- Pharmacological Studies : Researchers utilize this compound to assess the effects of drugs on intracellular calcium levels, providing insights into drug mechanisms and potential therapeutic effects.

Case Studies and Research Findings

-

Calcium Dynamics in Neurons :

A study utilized this compound to investigate calcium signaling in neuronal cells. The researchers found that stimulation with neurotransmitters led to significant increases in intracellular calcium levels, demonstrating the compound's effectiveness in monitoring neuronal activity . -

Impact on Cancer Cell Behavior :

Another research effort examined the role of this compound in cancer cell lines. By tracking calcium fluctuations, scientists observed that altered calcium signaling could influence cell proliferation and apoptosis, suggesting potential pathways for therapeutic intervention . -

Cardiac Muscle Function :

In cardiac research, this compound was employed to study calcium handling in cardiomyocytes. The findings indicated that dysregulation of calcium homeostasis could contribute to heart disease, highlighting the importance of this compound in cardiovascular studies .

Comparative Analysis with Other Calcium Indicators

To better understand the advantages of this compound, a comparison with other commonly used calcium indicators is provided below:

| Indicator | Affinity | Fluorescence Type | Main Applications |

|---|---|---|---|

| This compound | Low | Calcium-independent | Live-cell imaging, pharmacology |

| Fura-2 | High | Calcium-dependent | Intracellular calcium measurement |

| Fluo-4 | Moderate | Calcium-dependent | Live-cell imaging |

| Indo-1 | High | Calcium-dependent | Intracellular calcium measurement |

Q & A

Basic Research Questions

Q. How can researchers design reproducible synthesis protocols for Btc AM (Cu₃(TMA)₂(H₂O)₃) to ensure structural consistency?

- Methodological Answer :

-

Define variables (e.g., molar ratios, temperature, solvent system) and optimize reaction kinetics using factorial design experiments .

-

Validate purity via single-crystal X-ray diffraction (SCXRD) and cross-reference with thermogravimetric analysis (TGA) to confirm hydration states .

-

Document procedural deviations (e.g., ligand substitution kinetics) in supplementary materials to aid reproducibility .

Key Characterization Techniques Purpose Powder XRD Confirm crystallinity and phase purity BET Surface Area Analysis Measure nanoporosity and pore distribution TGA-MS Analyze thermal stability and decomposition pathways

Q. What are the critical parameters for assessing this compound’s functionalization potential in experimental workflows?

- Methodological Answer :

- Prioritize ligand-exchange reactions (e.g., replacing aqua ligands with pyridines) under inert atmospheres to avoid oxidation .

- Use spectroscopic methods (FTIR, NMR) to track functional group integration and monitor steric/electronic effects on pore accessibility .

- Apply density functional theory (DFT) simulations to predict binding affinities and guide synthetic modifications .

Q. How should researchers address discrepancies in reported porosity values for this compound across studies?

- Methodological Answer :

- Conduct comparative adsorption experiments (e.g., N₂ at 77 K vs. CO₂ at 273 K) to evaluate pore accessibility under varying conditions .

- Replicate prior methodologies (e.g., activation protocols) to identify procedural inconsistencies .

- Apply error propagation analysis to quantify measurement uncertainties in surface area calculations .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic activity data for this compound-derived frameworks?

- Methodological Answer :

- Perform controlled poisoning experiments to isolate active sites and rule out substrate-specific effects .

- Use in-situ XRD or EXAFS to correlate structural dynamics (e.g., framework flexibility) with catalytic performance .

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental scope .

Q. How can researchers optimize this compound’s stability in aqueous environments for biomedical applications?

- Methodological Answer :

- Design accelerated aging tests (e.g., exposure to simulated body fluids) paired with SCXRD to monitor structural degradation .

- Integrate computational models (MD simulations) to predict hydrolysis pathways and guide hydrophobic functionalization .

- Validate biocompatibility via cytotoxicity assays, ensuring alignment with ethical review protocols .

Q. What analytical frameworks are suitable for interpreting contradictory adsorption selectivity data in this compound?

- Methodological Answer :

-

Employ principal component analysis (PCA) to disentangle competing factors (e.g., pore size vs. ligand affinity) .

-

Compare adsorption isotherms across isostructural frameworks (e.g., ZIF-8 vs. This compound) to isolate material-specific effects .

-

Publish raw datasets with metadata (e.g., gas purity, pressure calibration) to facilitate cross-study validation .

Analytical Method Use Case Grand Canonical Monte Carlo Predict gas uptake under non-ideal conditions Breakthrough Curve Analysis Quantify dynamic separation efficiency

Q. How can researchers ensure reproducibility in this compound’s magnetic properties across laboratories?

- Methodological Answer :

- Standardize sample preparation (e.g., degassing protocols) to minimize surface contamination .

- Collaborate via interlaboratory studies to benchmark SQUID magnetometry data against shared reference samples .

- Report crystal orientation effects (anisotropy) in magnetic susceptibility measurements .

Q. Methodological Guidelines for Data Integrity

- Avoid Commercial Bias : Exclude industrial-scale synthesis or cost analysis; focus on mechanistic studies .

- Contradiction Analysis : Apply dialectical frameworks (e.g., principal vs. secondary contradictions) to prioritize unresolved scientific conflicts .

- Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

Propriétés

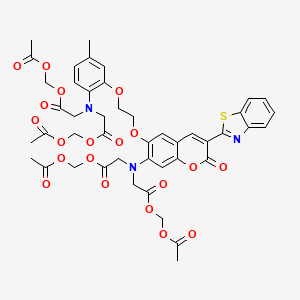

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[3-(1,3-benzothiazol-2-yl)-7-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-oxochromen-6-yl]oxyethoxy]-4-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H45N3O20S/c1-26-10-11-34(47(18-40(53)64-22-60-27(2)49)19-41(54)65-23-61-28(3)50)37(14-26)58-12-13-59-38-16-31-15-32(44-46-33-8-6-7-9-39(33)69-44)45(57)68-36(31)17-35(38)48(20-42(55)66-24-62-29(4)51)21-43(56)67-25-63-30(5)52/h6-11,14-17H,12-13,18-25H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWYIECNPLLVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H45N3O20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

979.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.